Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside
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Overview
Description
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a chemical compound known for its role as an inhibitor of O-linked glycosylation. This compound is often used in biochemical and biomedical research due to its ability to interfere with glycosylation processes, which are crucial for the proper functioning of many biological molecules .
Mechanism of Action
Target of Action
The primary target of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is the β1,3-galactosyltransferase enzyme involved in O-glycosylation elongation . This enzyme plays a crucial role in the extension of O-glycan chains, a process vital for various cellular functions.
Mode of Action
This compound acts as a competitive inhibitor of O-glycan chain extension . It mimics the structure of GalNAc-α-1-O-serine/theonine, the natural substrate of the β1,3-galactosyltransferase enzyme . By binding to the active site of the enzyme, it prevents the natural substrate from attaching, thereby inhibiting the extension of the O-glycan chain .
Biochemical Pathways
The inhibition of O-glycan chain extension by this compound affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, which is crucial for protein stability, localization, and function. The disruption of this pathway can have downstream effects on various cellular processes that depend on glycosylated proteins.
Pharmacokinetics
It is known to be soluble in methanol , which suggests that it may be well-absorbed in the body. It is stored at -20° C, indicating that it may require specific storage conditions to maintain its stability and efficacy .
Result of Action
The inhibition of O-glycan chain extension by this compound can lead to changes in the function of glycosylated proteins . For example, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 . Mucins are heavily glycosylated proteins that play a role in cell signaling, protection, and lubrication.
Biochemical Analysis
Biochemical Properties
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is soluble in methanol . It is used in biochemical reactions, particularly in proteomics research
Temporal Effects in Laboratory Settings
This compound is stable and can be stored at -20° C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.
Preparation Methods
The synthesis of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside typically involves the protection and modification of appropriate pyranose sugar derivatives. One common method includes the benzylation of 2-amino-2-deoxy-D-galactose, followed by acetylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution where the benzyl group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a substrate for studying glycosyltransferase enzymes.
Industry: It is used in the production of glycosylation inhibitors for various biochemical applications.
Comparison with Similar Compounds
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is unique due to its specific inhibition of O-linked glycosylation. Similar compounds include:
Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Also an inhibitor of glycosylation but with different functional groups.
Benzyl N-acetyl-alpha-D-galactosaminide: Another glycosylation inhibitor with similar applications.
These compounds share similar structures and functions but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAXQWRKKWROR-LBELIVKGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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